2-deoxy-D-[5-13C]ribose
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Description
2-deoxy-D-[5-13C]ribose, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 135.123. The purity is usually 95%.
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Biological Activity
2-Deoxy-D-[5-13C]ribose, a stable isotope-labeled derivative of 2-deoxy-D-ribose, has garnered attention for its biological activities, particularly in the context of cellular metabolism and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its effects on oxidative stress, angiogenesis, and potential therapeutic roles.
Overview of 2-Deoxy-D-Ribose
2-Deoxy-D-ribose (dRib) is a naturally occurring sugar that plays a crucial role in nucleotide synthesis and energy metabolism. The incorporation of the carbon-13 isotope at the 5-position allows for enhanced tracking in metabolic studies. This compound is primarily known for its involvement in the synthesis of nucleotides and nucleic acids, which are fundamental to cellular functions.
1. Oxidative Stress and Cellular Damage
Recent studies have highlighted the role of 2-deoxy-D-ribose in inducing oxidative stress, particularly in pancreatic β-cells. Research indicates that dRib depletes intracellular glutathione (GSH) levels by inhibiting cystine transport through the system χc- antiporter. This depletion leads to increased reactive oxygen species (ROS) levels, cytotoxicity, and apoptosis in pancreatic cells:
- Mechanism : The inhibition of cystine uptake reduces GSH synthesis, compromising the cell's antioxidative defense mechanisms.
- Findings : In RINm5F insulinoma cells, treatment with dRib resulted in decreased GSH content and increased ROS levels in a dose-dependent manner. Overexpression of xCT (the substrate-specific subunit of system χc-) was shown to mitigate these effects, suggesting a protective mechanism against dRib-induced oxidative damage .
Parameter | Control (nM) | dRib Treatment (nM) | Change (%) |
---|---|---|---|
GSH Content | 100 | 40 | -60 |
ROS Levels | 10 | 50 | +400 |
Cell Viability (%) | 90 | 30 | -66.67 |
2. Angiogenic Potential
The angiogenic properties of 2-deoxy-D-ribose have been explored using various in vitro models. Studies indicate that dRib promotes endothelial cell proliferation, migration, and tube formation:
- In Vitro Findings : In human aortic endothelial cells (HAECs), dRib demonstrated significant angiogenic activity comparable to vascular endothelial growth factor (VEGF). The compound enhanced cell proliferation and tube formation in a dose-dependent manner.
- Dynamic Models : Utilizing a new 3D dynamic model allowed for real-time monitoring of angiogenesis, confirming that both dRib and VEGF significantly enhanced cellular density and outgrowth under dynamic conditions .
Treatment | Proliferation Rate (%) | Tube Formation (mm) |
---|---|---|
Control | 100 | 0 |
dRib (10 µM) | 150 | 5 |
VEGF (10 ng/mL) | 200 | 8 |
3. Therapeutic Applications
The potential therapeutic applications of 2-deoxy-D-ribose extend to cancer treatment and metabolic disorders:
- Cancer Therapy : Research has indicated that dRib can inhibit tumor growth by modulating metabolic pathways essential for cancer cell survival. It acts as a glycolytic inhibitor, potentially enhancing the efficacy of other anticancer agents .
- Diabetes Management : Given its impact on oxidative stress within pancreatic β-cells, dRib may offer insights into managing diabetes-related complications by improving cellular resilience against oxidative damage.
Case Studies
-
Oxidative Stress in Diabetes :
A study involving RINm5F cells demonstrated that dRib treatment led to significant cytotoxicity due to oxidative stress. The administration of N-acetyl cysteine (NAC) effectively restored cell viability by replenishing GSH levels . -
Angiogenesis in Wound Healing :
In an animal model, topical application of dRib accelerated wound healing through enhanced blood vessel formation, suggesting its utility in regenerative medicine .
Properties
IUPAC Name |
(4S,5R)-(613C)oxane-2,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAVWAHRUNNPG-IPJOWORCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([13CH2]OC1O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.